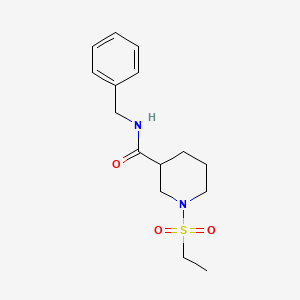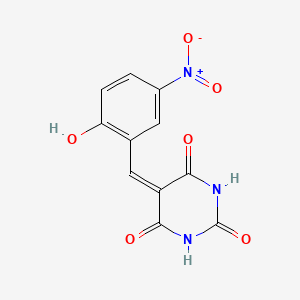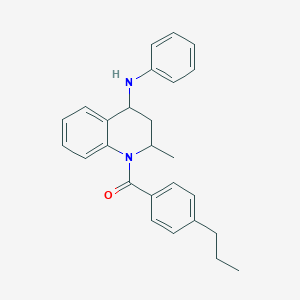
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as “CHF5074” and is a promising drug candidate for the treatment of Alzheimer's disease.
作用机制
CHF5074 exerts its neuroprotective effects through multiple mechanisms. It can inhibit the formation of Aβ plaques by reducing the production of amyloid precursor protein (APP) and increasing the clearance of Aβ from the brain. CHF5074 can also reduce neuroinflammation and oxidative stress, which are key contributors to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CHF5074 has been shown to have a range of biochemical and physiological effects in animal models of Alzheimer's disease. It can reduce the levels of Aβ and tau proteins in the brain, which are both implicated in the pathogenesis of Alzheimer's disease. CHF5074 can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of CHF5074 is its high specificity for the target enzymes involved in the production and clearance of Aβ. This makes it a promising drug candidate for the treatment of Alzheimer's disease. However, CHF5074 has some limitations for lab experiments, including its relatively low solubility and stability in water, which can make it difficult to administer and store.
未来方向
There are several future directions for research on CHF5074. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective delivery methods for CHF5074, such as nanoparticles or liposomes. Additionally, further studies are needed to investigate the long-term safety and efficacy of CHF5074 in animal models and humans. Finally, there is a need for clinical trials to evaluate the potential therapeutic effects of CHF5074 in Alzheimer's disease patients.
Conclusion:
In conclusion, CHF5074 is a promising drug candidate for the treatment of Alzheimer's disease. It has been extensively studied for its neuroprotective properties and ability to reduce the accumulation of Aβ plaques in the brain. CHF5074 exerts its effects through multiple mechanisms, including the inhibition of Aβ production and clearance, and the reduction of neuroinflammation and oxidative stress. While CHF5074 has some limitations for lab experiments, it has several future directions for research, including optimization of the synthesis method, development of more effective delivery methods, and clinical trials to evaluate its therapeutic potential.
合成方法
The synthesis of CHF5074 involves a multi-step process that begins with the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)propanol. This intermediate is then reacted with tetrahydro-2-furanmethanol in the presence of a Lewis acid catalyst to form the final product, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide.
科学研究应用
CHF5074 has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to have neuroprotective properties and can reduce the accumulation of amyloid-beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease. CHF5074 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-14(20-12-7-5-11(16)6-8-12)15(18)17-10-13-4-3-9-19-13/h5-8,13-14H,2-4,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUMEKWFLCWKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
![1,2,3,6,7,8,9,10-octahydro-12H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,2-a]azepin-12-one](/img/structure/B5367050.png)

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)

![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
